molecular formula C12H10O3 B090695 2,2'-Oxydiphenol CAS No. 15764-52-0

2,2'-Oxydiphenol

Cat. No.: B090695
CAS No.: 15764-52-0
M. Wt: 202.21 g/mol
InChI Key: VXHYVVAUHMGCEX-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,2’-Oxydiphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research explores its potential as an antioxidant and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Safety and Hazards

The safety information for 2,2’-Oxydiphenol includes a GHS07 pictogram and a warning signal word . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), and P305+P351+P338+P337+P313 (IF IN EYES: Rinse cautiously with water

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2,2’-Oxydiphenol are currently unknown. Given the compound’s structure, it may be involved in pathways related to phenolic compounds. Phenolic compounds are known to play roles in various biological processes, including signal transduction, cell growth regulation, and immune response .

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.11, suggesting it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’-Oxydiphenol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. For instance, its storage conditions are recommended to be sealed in dry, room temperature environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Oxydiphenol can be synthesized through several methods. One common approach involves the reaction of phenol with 2,2’-dichlorodiphenyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2,2’-oxydiphenol.

Industrial Production Methods: In industrial settings, the production of 2,2’-oxydiphenol may involve the catalytic hydrogenation of 2,2’-dinitrodiphenyl ether. This process requires specific catalysts and controlled reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxydiphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    2,2’-Dihydroxybiphenyl: Similar structure but lacks the ether linkage.

    4,4’-Dihydroxydiphenyl Ether: Similar structure with hydroxyl groups in different positions.

    Bisphenol A: Contains two phenol groups connected by a different linkage.

Uniqueness: 2,2’-Oxydiphenol is unique due to its specific arrangement of hydroxyl groups and the ether linkage, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(2-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHYVVAUHMGCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340490
Record name 2,2'-Oxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15764-52-0
Record name 2,2'-Oxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dihydroxydiphenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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